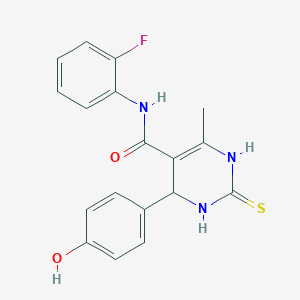

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(23)9-7-11/h2-9,16,23H,1H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTQWZPXQROLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes the formation of the tetrahydropyrimidine ring through a Biginelli reaction or similar methodologies. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antiviral Activity

One of the notable areas of research for this compound is its activity against HIV-1 integrase. A study reported that derivatives of tetrahydropyrimidine compounds demonstrated inhibitory activity on the strand transfer reaction catalyzed by HIV-1 integrase. The most active derivative showed an IC50 value of 0.65 µM in vitro, indicating a promising potential as an antiviral agent . However, it was also noted that these compounds did not exhibit significant antiviral activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds within the tetrahydropyrimidine class. For instance, certain derivatives have been shown to inhibit topoisomerase II activity, leading to reduced proliferation in various cancer cell lines. These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : The compound interferes with the catalytic activity of HIV-1 integrase.

- Topoisomerase Inhibition : It acts as a catalytic inhibitor of topoisomerase II, disrupting DNA replication in cancer cells.

- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of mitochondrial membrane potential.

Study 1: HIV Integrase Inhibition

A detailed evaluation was conducted on various tetrahydropyrimidine derivatives to assess their inhibitory effects on HIV integrase. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with the enzyme .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, several derivatives were tested against human cancer cell lines such as MCF-7 and HeLa. Results indicated significant antiproliferative effects accompanied by apoptosis induction, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Data Summary

| Compound Name | IC50 (µM) | Activity Type | Target |

|---|---|---|---|

| This compound | 0.65 | Antiviral (HIV) | HIV-1 Integrase |

| Related Derivative | Varies | Anticancer | Topoisomerase II |

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-fluorophenyl)-4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's efficacy against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results demonstrated:

- Inhibition Rates :

- MCF-7: 78% inhibition at 25 µM

- A549: 65% inhibition at 25 µM

- HCT116: 70% inhibition at 25 µM

These findings suggest that the compound may serve as a potential lead in developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In a study assessing antimicrobial activity:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: MIC of 32 µg/mL

- S. aureus: MIC of 16 µg/mL

These results highlight its potential as an antimicrobial agent.

Q & A

Q. Table 1. Key Crystallographic Parameters from SC-XRD Analysis

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=14.73 Å | |

| Dihedral angles | Pyrimidine/fluorophenyl: 12.8° | |

| Hydrogen bond length | N–H⋯N: 2.89 Å |

Q. Table 2. Comparative Antimicrobial Activity

| Organism | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) | Source |

|---|---|---|---|

| S. aureus ATCC 29213 | 12.5 | >100 | |

| C. albicans SC5314 | 25.0 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.